2-[(4-Phenylanilino)methyl]isoindole-1,3-dione
Description
Properties
CAS No. |
6629-43-2 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(4-phenylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI Key |
KZRPYIFCOJCUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione typically involves a Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions often include heating and the use of solvents like methanol or toluene . For example, one method involves the reaction of phthalimide with formaldehyde and aniline under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for isoindoline derivatives, including this compound, often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The phenylanilino group can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylanilino moiety .
Scientific Research Applications
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which are involved in neurotransmission and are targets for antipsychotic drugs . The compound’s ability to inhibit β-amyloid aggregation suggests a potential mechanism for neuroprotection in Alzheimer’s disease .
Comparison with Similar Compounds
Data Table: Key Comparative Features
Biological Activity
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, particularly its anticancer, anti-inflammatory, and analgesic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to the isoindole-1,3-dione family, characterized by a fused ring structure that contributes to its biological activity. The presence of the phenyl group enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research has demonstrated that derivatives of isoindole-1,3-dione exhibit significant anticancer properties. In a study conducted by the National Cancer Institute (NCI), the compound showed promising antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI) values were reported as follows:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.53 | Not reported |
| HT29 (Colon) | 18.00 | Not reported |
These results indicate that the compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Activity
The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. In vitro studies revealed that several isoindole derivatives exhibited greater COX-2 inhibition compared to the standard drug meloxicam. The ratio of COX-2/COX-1 inhibition was calculated, with some compounds demonstrating a higher selectivity towards COX-2, suggesting their potential use in treating inflammatory conditions without significant side effects .
Analgesic Activity
In analgesic assays, this compound derivatives were found to possess analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). A comparative study indicated that certain derivatives had analgesic activity 1.6 times greater than that of standard analgesics .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of various pro-inflammatory factors such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10.
- Scavenging Reactive Oxygen Species (ROS) : It demonstrates antioxidant activity by scavenging ROS and reactive nitrogen species (RNS), contributing to its protective effects against oxidative stress .
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Tumor Cell Lines : A comprehensive evaluation involving over sixty cancer cell lines revealed that the compound significantly inhibited cell proliferation across multiple cancer types .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and pain response, suggesting its potential utility in clinical settings for managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
